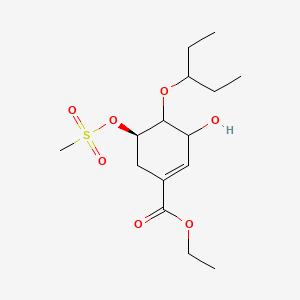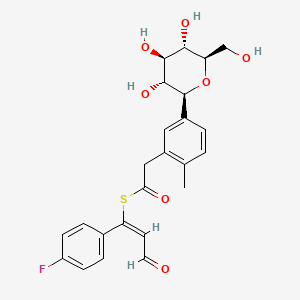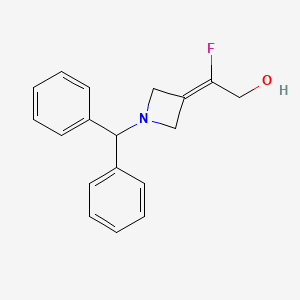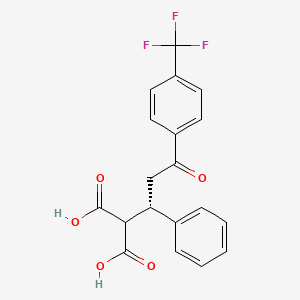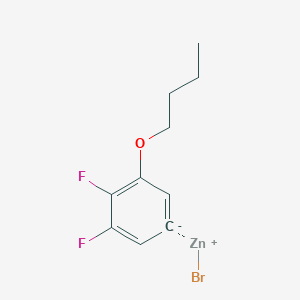
(3-n-Butyloxy-4,5-difluorophenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-n-butyloxy-4,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the butyloxy and difluorophenyl groups imparts unique reactivity and selectivity to this reagent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-n-butyloxy-4,5-difluorophenyl)zinc bromide typically involves the reaction of (3-n-butyloxy-4,5-difluorophenyl) bromide with zinc dust in the presence of a catalytic amount of a transition metal, such as palladium or nickel, in THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
(3-n-butyloxy-4,5-difluorophenyl) bromide+Zn→(3-n-butyloxy-4,5-difluorophenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient production of this organozinc reagent.
化学反应分析
Types of Reactions
(3-n-butyloxy-4,5-difluorophenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Common Reagents and Conditions
Palladium or Nickel Catalysts: These are often used in cross-coupling reactions to facilitate the transfer of the organozinc moiety to the electrophile.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
THF as Solvent: Tetrahydrofuran is commonly used as the solvent due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from reactions involving this compound include biaryl compounds, secondary and tertiary alcohols, and substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, (3-n-butyloxy-4,5-difluorophenyl)zinc bromide is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of molecular frameworks.
Biology
In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through cross-coupling reactions
Medicine
In medicine, the fluorinated products derived from this compound are of interest due to their potential as therapeutic agents. Fluorine atoms can improve the metabolic stability and bioavailability of drugs, making this compound valuable in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and selectivity make it suitable for the synthesis of advanced materials with unique properties.
作用机制
The mechanism by which (3-n-butyloxy-4,5-difluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a transition metal catalyst, such as palladium or nickel, to form a metal-organic complex. The complex then participates in oxidative addition and reductive elimination steps to form the desired product. The molecular targets and pathways involved in these reactions include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds.
相似化合物的比较
Similar Compounds
(3-n-butyloxy-4,5-difluorophenyl)magnesium bromide: Another organometallic reagent used in similar types of reactions.
(3-n-butyloxy-4,5-difluorophenyl)lithium: A highly reactive organolithium reagent used for nucleophilic addition reactions.
(3-n-butyloxy-4,5-difluorophenyl)boronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness
(3-n-butyloxy-4,5-difluorophenyl)zinc bromide is unique due to its moderate reactivity compared to organolithium and organomagnesium reagents, making it more selective and easier to handle. Additionally, the presence of the butyloxy and difluorophenyl groups imparts unique electronic and steric properties, enhancing its utility in specific synthetic applications.
属性
分子式 |
C10H11BrF2OZn |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-butoxy-2,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-2-3-7-13-9-6-4-5-8(11)10(9)12;;/h5-6H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
QYUFERWXLHWQCB-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)
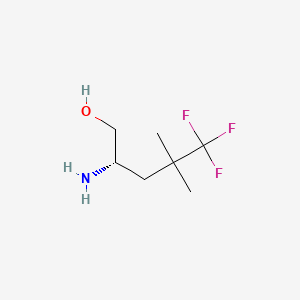


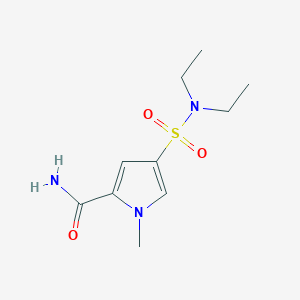
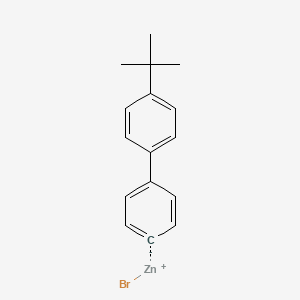
![((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
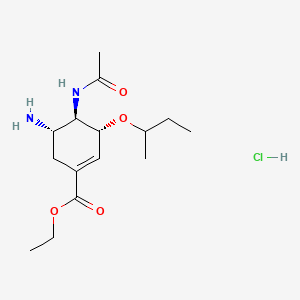
![3-(Furan-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14890761.png)
